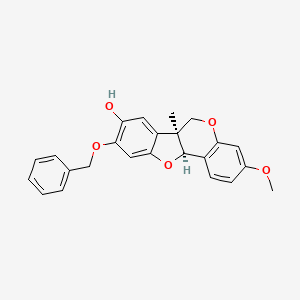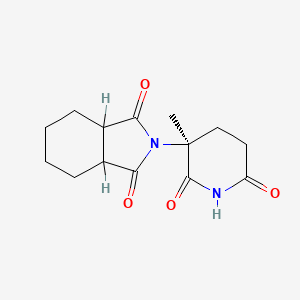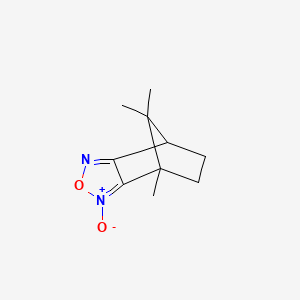
4,7-Methano-2,1,3-benzoxadiazole, 4,5,6,7-tetrahydro-7,8,8-trimethyl-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Methano-2,1,3-benzoxadiazole, 4,5,6,7-tetrahydro-7,8,8-trimethyl-, 1-oxide is a complex organic compound with the molecular formula C₁₀H₁₃N₂O₂. This compound is part of the benzoxadiazole family, known for its unique structural features and diverse chemical properties. It is characterized by a fused ring system that includes a benzene ring and an oxadiazole ring, which contributes to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-2,1,3-benzoxadiazole, 4,5,6,7-tetrahydro-7,8,8-trimethyl-, 1-oxide typically involves the following steps:
Starting Materials: The synthesis begins with norbornene derivatives, which are readily available and serve as the core structure.
Cyclization: The norbornene derivative undergoes a cyclization reaction with nitrosyl chloride to form the benzoxadiazole ring.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the 1-oxide functionality.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Methano-2,1,3-benzoxadiazole, 4,5,6,7-tetrahydro-7,8,8-trimethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: Reduction reactions can convert the 1-oxide group back to its parent form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted benzoxadiazole compounds.
Wissenschaftliche Forschungsanwendungen
4,7-Methano-2,1,3-benzoxadiazole, 4,5,6,7-tetrahydro-7,8,8-trimethyl-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets. The oxadiazole ring can interact with biological macromolecules, altering their function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Methano-2,1,3-benzoxadiazole: Lacks the tetrahydro and trimethyl groups.
2,1,3-Benzoxadiazole: A simpler structure without the methano and tetrahydro modifications.
Norbornene derivatives: Share the norbornene core but differ in functional groups.
Uniqueness
4,7-Methano-2,1,3-benzoxadiazole, 4,5,6,7-tetrahydro-7,8,8-trimethyl-, 1-oxide is unique due to its specific structural modifications, which enhance its stability and reactivity compared to simpler benzoxadiazole compounds. These modifications also contribute to its diverse range of applications in various fields.
Eigenschaften
CAS-Nummer |
7249-57-2 |
|---|---|
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1,10,10-trimethyl-3-oxido-4-oxa-5-aza-3-azoniatricyclo[5.2.1.02,6]deca-2,5-diene |
InChI |
InChI=1S/C10H14N2O2/c1-9(2)6-4-5-10(9,3)8-7(6)11-14-12(8)13/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
PGNDZJNONQQNSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C3=[N+](ON=C23)[O-])C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


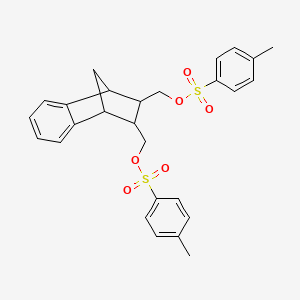

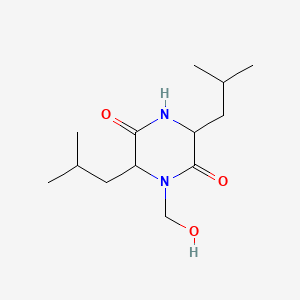
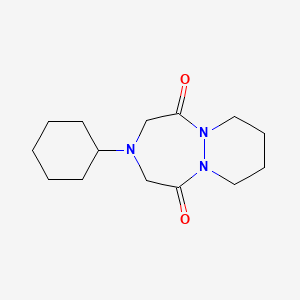
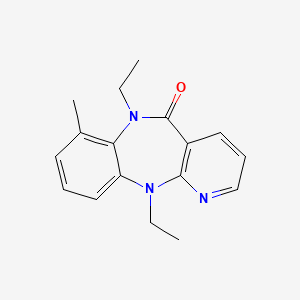
![(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12810131.png)
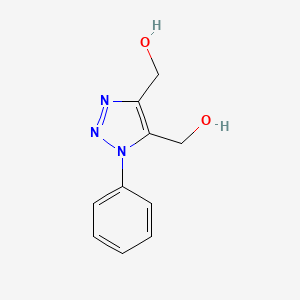
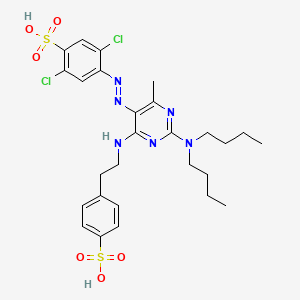
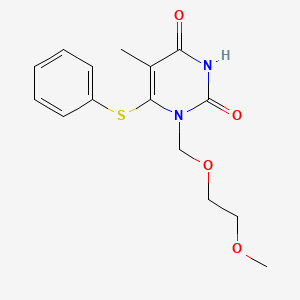
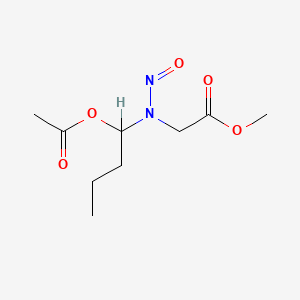

![2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810170.png)
